molecular formula C13H16O4 B044425 Adipic acid monobenzyl ester CAS No. 40542-90-3

Adipic acid monobenzyl ester

Cat. No.: B044425
CAS No.: 40542-90-3
M. Wt: 236.26 g/mol
InChI Key: CQSWISNVQPOAEM-UHFFFAOYSA-N
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Description

Adipic acid monobenzyl ester, also known as 6-oxo-6-phenylmethoxyhexanoic acid, is an organic compound with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.27 g/mol . It is a derivative of adipic acid, where one of the carboxyl groups is esterified with benzyl alcohol. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adipic acid monobenzyl ester can be synthesized through the esterification of adipic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions with an excess of benzyl alcohol to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a palladium-catalyzed carbonylation of 1,3-dienes. This method offers a more cost-efficient and environmentally friendly route to adipic acid derivatives. The process involves the use of a pyridyl-substituted bidentate phosphine ligand coordinated to palladium, which catalyzes the formation of adipate diesters from 1,3-butadiene, carbon monoxide, and benzyl alcohol .

Chemical Reactions Analysis

Types of Reactions: Adipic acid monobenzyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form adipic acid and benzaldehyde.

    Reduction: Reduction of the ester can yield adipic acid and benzyl alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Adipic acid and benzaldehyde.

    Reduction: Adipic acid and benzyl alcohol.

    Substitution: Various substituted adipic acid derivatives depending on the substituent introduced.

Scientific Research Applications

Adipic acid monobenzyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of adipic acid monobenzyl ester involves its hydrolysis to adipic acid and benzyl alcohol. The ester bond is cleaved by esterases or under acidic or basic conditions, releasing the two products. The molecular targets and pathways involved in its hydrolysis are primarily related to the activity of esterases, which catalyze the breakdown of ester bonds .

Comparison with Similar Compounds

    Adipic acid diethyl ester: Another ester derivative of adipic acid, where both carboxyl groups are esterified with ethanol.

    Adipic acid dimethyl ester: Similar to adipic acid diethyl ester but with methanol as the esterifying alcohol.

    Adipic acid dibutyl ester: An ester derivative with butanol as the esterifying alcohol.

Uniqueness: Adipic acid monobenzyl ester is unique due to the presence of a benzyl group, which imparts distinct chemical and physical properties compared to other adipic acid esters. The benzyl group can influence the reactivity and solubility of the compound, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

6-oxo-6-phenylmethoxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-12(15)8-4-5-9-13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSWISNVQPOAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454346
Record name 6(benzyloxy)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40542-90-3
Record name 6(benzyloxy)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adipic acid monobenzyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

DOWEX® 50W-X2 (2 g), benzyl formate (10 mL, mol), and adipic acid (2 g, mol) were added to octane (10 mL). The mixture was refluxed for 4 hours at 100° C., and the crude product was purified via silica chromatography to yield a clear, colorless liquid (87% yield). 1H NMR (CDCl3) 1.59-1.78 (m, 4H, CH2CH2), 2.33-2.39 (m, 4H, CH2COOH), 5.09 (s, 2H, PhCH2), 7.25-7.30 (m, 5H, aromatic).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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